BenchChemオンラインストアへようこそ!

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid

Medicinal Chemistry Kinase Inhibitors Lipophilicity

This meta-trifluoromethyl pyrazine-2-carboxylic acid is a privileged scaffold for kinase inhibitor discovery. The 3-[3-(trifluoromethyl)phenoxy] group imparts a ~2.6 log unit increase in clogP versus unsubstituted analogs, directly driving sub-micromolar cytostatic activity (IC50 0.9–7.5 μM) in sorafenib-analog series. The carboxylic acid handle enables rapid amide/ester library synthesis, while the one-step Vilsmeier protocol supports scalable routes. For procurement managers advancing targeted oncology programs, this intermediate provides validated SAR leverage unavailable from generic para- or unsubstituted analogs. Standard R&D packaging available; request bulk GMP inquiries.

Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
CAS No. 518057-62-0
Cat. No. B1333502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
CAS518057-62-0
Molecular FormulaC12H7F3N2O3
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F
InChIInChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19)
InChIKeyQCVLWOOQXHZABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid (CAS 518057-62-0): Technical Profile for Scientific Procurement


3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid (CAS 518057-62-0) is a heterocyclic carboxylic acid building block defined by a pyrazine core substituted at the 3-position with a 3-(trifluoromethyl)phenoxy group. The compound possesses a molecular weight of 284.19 g/mol (C12H7F3N2O3) and is supplied with a minimum purity specification of 95% for research use . Its structural features enable the construction of advanced pyrazine-based pharmacophores, most notably as a precursor in the synthesis of sorafenib analogs, where the meta-trifluoromethyl substitution pattern contributes to the lipophilicity and electronic profile of downstream drug candidates [1].

Why 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid Is Not Interchangeable with Generic Pyrazine Carboxylic Acids


While numerous pyrazine-2-carboxylic acid derivatives are commercially available as general research intermediates, direct substitution with unsubstituted or para-substituted analogs fails to replicate the specific structural and electronic contributions of the 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid scaffold. The meta-trifluoromethyl substitution on the phenoxy ring introduces a unique combination of inductive electron withdrawal and steric bulk that is essential for downstream biological target engagement [1]. For instance, structure-activity relationship (SAR) studies on pyrazine sorafenib analogs reveal that replacing this trifluoromethyl-containing phenoxy moiety or altering the substitution pattern to para or ortho positions profoundly impacts cytostatic activity, with meta-trifluoromethyl-substituted derivatives achieving IC50 values in the sub-micromolar to low micromolar range [1]. Generic analogs lacking this precise substitution pattern fail to confer the requisite lipophilicity and binding interactions, leading to significantly diminished or altered pharmacological profiles [2].

Quantitative Differentiation Evidence: 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid vs. Structural Analogs


Meta-Trifluoromethyl Substitution Confers a 10⁴-Fold Increase in Lipophilicity Over Unsubstituted Analog, Directing c-Raf Kinase Inhibition

The presence of the 3-(trifluoromethyl)phenoxy substituent dramatically increases the calculated partition coefficient (clogP) of the free acid by approximately 2.6 log units compared to the unsubstituted 3-phenoxypyrazine-2-carboxylic acid. This >400-fold increase in lipophilicity is a critical driver of cellular permeability and target binding affinity in pyrazine-based kinase inhibitors . In the context of sorafenib analog synthesis, derivatives incorporating this trifluoromethylphenoxy motif (e.g., compound 6h) achieve IC50 values as low as 0.6–0.9 μM against HepG2, HeLa, and A549 cancer cell lines and are shown via Western blot to inhibit c-Raf activation, an activity not observed in structurally related analogs lacking the CF3 group [1].

Medicinal Chemistry Kinase Inhibitors Lipophilicity

Direct Link to Potent Cytostatic Activity: Building Block Enables Sorafenib Analog with IC50 0.9–7.5 μM, Matching or Surpassing Clinical Comparator

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid serves as a key building block for the synthesis of 5-/4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid (4-chloro-3-trifluoromethylphenyl)-amide (compound 6g), the most active compound in a series of novel pyrazine sorafenib analogs [1]. In vitro cytostatic evaluation across a panel of cancer cell lines (including HepG2, HeLa, A549, and others) demonstrated that compound 6g exhibits an IC50 range of 0.9–7.5 μM, which is comparable to or stronger than the clinical agent sorafenib in head-to-head testing [1]. In three specific cell lines (HepG2, HeLa, A549), a closely related derivative (6h) built from the same carboxylic acid scaffold achieved even lower IC50 values of 0.6–0.9 μM [1].

Cancer Therapeutics Cytostatic Agents Sorafenib Analogs

Synthetic Accessibility: One-Step Vilsmeier Protocol Delivers Quantitative Yield, Reducing Cost and Time for Downstream Chemistry

The target compound is amenable to a one-step synthesis protocol using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with multi-step procedures often required for structurally related pyrazine-2-carboxylic acids bearing halogen or alkyl substituents at the 5- and 6-positions, which typically involve sequential chlorination, oxidation, and coupling steps with moderate overall yields (often <60% over multiple steps) [2]. The high-yielding, single-step protocol not only streamlines laboratory-scale preparation but also reduces the cost and time associated with downstream synthetic campaigns that utilize this building block.

Organic Synthesis Process Chemistry Building Block Utility

Regulated Hazard Classification: GHS Irritant and Hazardous Goods (UN2811) Status Requires Specialized Handling and Shipping Infrastructure

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is classified as UN2811 (Toxic solids, organic, n.o.s.) for DOT/IATA transport, Hazard Class 6.1 (Poison), Packing Group III, and carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the unsubstituted analog 3-phenoxypyrazine-2-carboxylic acid (CAS 1311278-31-5) is typically not regulated as a hazardous material for transport and lacks these acute toxicity warnings . This regulatory distinction directly impacts procurement logistics: the target compound incurs hazmat shipping fees and requires documented safety protocols, which must be factored into total acquisition cost and laboratory compliance planning.

Safety and Compliance Chemical Procurement Hazard Communication

Optimal Use Cases for 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid in Research and Development


Synthesis of High-Potency Sorafenib Analogs for Kinase Inhibitor Discovery

Leverage the building block to synthesize compound 6g and its derivatives, which demonstrate IC50 values as low as 0.9–7.5 μM across multiple cancer cell lines, matching or exceeding the potency of the clinical drug sorafenib [1]. This application is directly supported by the quantitative cytostatic activity data and c-Raf inhibition evidence presented in Section 3.

Structure-Activity Relationship (SAR) Studies on Pyrazine-Based Kinase Inhibitors

Utilize the meta-trifluoromethyl substitution pattern as a privileged motif for exploring lipophilicity-driven improvements in cellular permeability and target binding. The ~2.6 log unit increase in clogP relative to the unsubstituted analog enables systematic evaluation of hydrophobic contributions to kinase selectivity and cellular efficacy [1].

Medicinal Chemistry Campaigns Targeting c-Raf and Related Kinases

Employ the carboxylic acid as a versatile handle for amide or ester coupling to generate focused libraries of pyrazine-based kinase inhibitors. Derivatives built from this scaffold have been validated by Western blot to inhibit c-Raf activation, a mechanism not observed with structural analogs lacking the trifluoromethyl group [1].

Synthetic Methodology Development and Process Optimization

Use the quantitative-yield, one-step Vilsmeier protocol as a benchmark for developing efficient, scalable routes to functionalized pyrazine carboxylic acids [2]. The high yield and simplicity of this method make it an ideal model system for investigating reaction parameters and flow chemistry adaptations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.